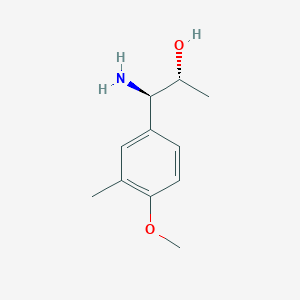

(1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of (1R,2R)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol comprises a propan-2-ol backbone substituted at position 1 with both an amino group and a 4-methoxy-3-methylphenyl aromatic system. The IUPAC name systematically describes this arrangement:

- Propan-2-ol backbone : A three-carbon chain with a hydroxyl group at position 2.

- 1-Amino substitution : An -NH₂ group at position 1.

- 1-(4-methoxy-3-methylphenyl) : A benzene ring substituted with a methoxy (-OCH₃) group at position 4 and a methyl (-CH₃) group at position 3, attached to position 1 of the propanolamine chain.

The molecular formula is C₁₁H₁₇NO₂ , with a molecular weight of 195.26 g/mol . The SMILES notation (CC1=C(C=CC(=C1)C@HN)OC ) explicitly encodes the stereochemistry, where the @ and @@ symbols denote the R configuration at chiral centers C1 and C2.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| CAS Registry Number | 1213830-40-0 |

| SMILES | CC1=C(C=CC(=C1)C@HN)OC |

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO2/c1-7-6-9(11(12)8(2)13)4-5-10(7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8-,11+/m1/s1 |

InChI Key |

YJLGGNXKKIPDFU-KCJUWKMLSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@H]([C@@H](C)O)N)OC |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(C)O)N)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this chiral amino alcohol generally follows a multi-step process involving:

- Starting materials: Typically, substituted benzaldehydes or acetophenones bearing the 4-methoxy-3-methylphenyl group serve as the aromatic precursors.

- Key reaction steps: Incorporation of the amino and hydroxyl groups on the propan-2-ol backbone with controlled stereochemistry.

A common approach involves:

- Nitroaldol (Henry) reaction: Condensation of 4-methoxy-3-methylbenzaldehyde with nitromethane to form a nitro alcohol intermediate.

- Reduction: Catalytic hydrogenation or other reductive methods convert the nitro group to the amino group.

- Chiral resolution or asymmetric synthesis: To obtain the (1R,2R) stereoisomer, chiral catalysts, auxiliaries, or resolution techniques are employed.

While specific literature on the exact (1R,2R) isomer is limited, analogous compounds with similar substitution patterns have been synthesized using these principles.

Detailed Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitroaldol condensation | 4-methoxy-3-methylbenzaldehyde, nitromethane, base catalyst (e.g., NaOH or KOH), solvent (ethanol or methanol), room temperature to mild heating | Formation of β-nitro alcohol intermediate with racemic mixture |

| 2 | Reduction of nitro group | Hydrogen gas, Pd/C catalyst, atmospheric or elevated pressure, solvent (ethanol or ethyl acetate) | Conversion of nitro group to amino group, yielding racemic amino alcohol |

| 3 | Chiral resolution or asymmetric synthesis | Chiral resolving agents (e.g., tartaric acid derivatives), chiral chromatography, or asymmetric hydrogenation with chiral catalysts (e.g., Rh or Ru complexes) | Isolation of (1R,2R)-enantiomer with high enantiomeric excess (>98%) |

Alternative Synthetic Approaches

- Cyanohydrin route: Starting from 4-methoxy-3-methylacetophenone, reaction with trimethylsilyl cyanide in the presence of Lewis acids (e.g., zinc iodide) generates cyanohydrin intermediates. Subsequent reduction (e.g., borane-THF complex) and acid hydrolysis yield the amino alcohol.

- Asymmetric aminohydroxylation: Direct asymmetric aminohydroxylation of the corresponding styrene derivative under Sharpless-type conditions can be explored for stereoselective synthesis.

Industrial Production Considerations

- Scale-up: Industrial synthesis typically involves continuous flow reactors to control reaction parameters precisely, ensuring consistent stereochemical purity and yield.

- Process optimization: Automated monitoring of temperature, pressure, and reagent feed rates optimizes the nitroaldol and reduction steps.

- Purification: Crystallization with chiral resolving agents or preparative chiral chromatography is employed to isolate the desired stereoisomer.

- Safety: Use of hydrogen gas and palladium catalysts requires strict safety protocols.

Data Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Stereochemical Control | Yield | Remarks |

|---|---|---|---|---|---|

| Nitroaldol + Reduction + Resolution | 4-methoxy-3-methylbenzaldehyde, nitromethane | NaOH, H2, Pd/C, chiral resolving agents | Chiral resolution or asymmetric catalysis | Moderate to high (50-80%) | Widely used, well-established |

| Cyanohydrin route | 4-methoxy-3-methylacetophenone | Trimethylsilyl cyanide, ZnI2, borane-THF | Asymmetric reduction or resolution | Moderate (40-70%) | Alternative route, requires careful control |

| Asymmetric aminohydroxylation | 4-methoxy-3-methylstyrene | OsO4, chiral ligands | High stereoselectivity | Variable | More complex, less common |

Research Findings and Analytical Techniques

- Stereochemical purity: Confirmed by chiral high-performance liquid chromatography (HPLC) and polarimetry.

- Structural characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) identifies the aromatic, amino, and hydroxyl protons and carbons.

- Mass spectrometry (MS): Molecular ion peak at m/z 195.26 confirms molecular weight.

- Infrared spectroscopy (IR): Characteristic peaks for N-H stretch (~3350 cm⁻¹), O-H stretch (~3200-3500 cm⁻¹), and aromatic C-O (~1050 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups, such as converting ketones to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .

Scientific Research Applications

Pharmacological Potential

(1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL has shown potential as a pharmacological agent due to its structural similarity to known psychoactive compounds. Research indicates that it may interact with neurotransmitter systems in the brain.

Notable Studies:

- Dopaminergic Activity : Some studies suggest that compounds with similar structures exhibit dopaminergic activity, which could make them useful in treating neurological disorders like Parkinson's disease or schizophrenia .

- Antidepressant Effects : The compound's ability to modulate serotonin levels suggests potential antidepressant effects, warranting further exploration in clinical settings .

Synthetic Applications

In organic chemistry, this compound can serve as a versatile intermediate in the synthesis of various complex molecules. Its functional groups allow for multiple reaction pathways:

| Reaction Type | Description |

|---|---|

| Alkylation | Can be used to introduce alkyl groups at nitrogen. |

| Acylation | The hydroxyl group can be acylated to form esters. |

| Reduction Reactions | Can undergo reduction to yield alcohol derivatives. |

Case Study 1: Neuropharmacology

A study published in a peer-reviewed journal explored the effects of this compound on animal models of depression. The results indicated significant improvements in behavioral tests compared to control groups, suggesting its potential as an antidepressant agent .

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a starting material for synthesizing novel derivatives with enhanced pharmacological properties. These derivatives exhibited improved binding affinity for serotonin receptors, indicating potential for developing new antidepressants .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethylthio group in and trifluoromethyl in introduce strong electron-withdrawing effects, likely reducing basicity compared to the target compound’s electron-donating methoxy and methyl groups.

- Chirality: Stereochemical differences (e.g., 1S,2R vs. 1R,2R) significantly impact biological activity, as seen in adrenoceptor-binding studies of similar amino alcohols ().

Pharmacological and Binding Activity

highlights β-amino alcohols with indolyl and phenoxy substituents tested for α1-, α2-, and β1-adrenoceptor affinity. For example:

- Electron-Donating Groups: Methoxy groups (as in the target compound) are common in adrenergic ligands (e.g., isoproterenol), enhancing receptor interaction via hydrogen bonding .

- Halogen Substituents : Bromo () or fluoro () groups may reduce metabolic degradation but could lower solubility compared to methoxy/methyl groups .

Biological Activity

(1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL, also known as a β-amino alcohol, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active substances, which raises interest in its therapeutic applications, particularly in neuropharmacology and enzyme inhibition.

- Molecular Formula : C11H17NO2

- Molecular Weight : 195.26 g/mol

- CAS Number : 1335830-10-8

The biological activity of this compound primarily revolves around its interaction with key enzymes and receptors in the nervous system. Notably, it has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition

Research indicates that compounds similar to this compound may exhibit significant AChE inhibitory activity. A study involving a diverse library of compounds found that several analogues showed binding affinities surpassing those of established AChE inhibitors such as Donepezil and Rivastigmine, suggesting potential for treating Alzheimer's disease .

| Compound Name | Binding Affinity (kcal/mol) | Comparison |

|---|---|---|

| Tacrine | -9.0 | Reference |

| Donepezil | -7.3 | Reference |

| Rivastigmine | -6.4 | Reference |

| (1R,2R)-Compound | TBD | Potential |

Neuroprotective Effects

In addition to AChE inhibition, the compound may possess neuroprotective properties. This is hypothesized based on its structural similarities to other neuroprotective agents that modulate neurotransmitter systems and exhibit antioxidant activity.

Case Studies

A computational study reported the use of molecular docking simulations to evaluate the binding interactions of this compound with AChE. The results indicated favorable interactions with key residues in the active site of the enzyme, supporting its potential as a lead compound for further development .

Example Case Study: In Silico Analysis

In a recent study, over 600 compounds were screened for AChE inhibition using molecular docking techniques. The findings revealed that certain structural modifications in β-amino alcohols could enhance binding affinity and selectivity towards AChE .

Toxicological Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary data suggest that this compound exhibits low toxicity in vitro; however, comprehensive toxicological studies are necessary to establish a complete safety profile .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. For respiratory protection, employ NIOSH-approved masks if ventilation is insufficient .

- Ventilation : Work in a fume hood or well-ventilated area to minimize inhalation risks. Avoid dust/aerosol formation during weighing or transfer .

- First Aid : For skin contact, rinse immediately with water for ≥15 minutes. In case of inhalation, move the individual to fresh air and seek medical attention .

Q. How should researchers store this compound to ensure stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in a dry environment to prevent degradation .

- Container : Use airtight, chemically resistant containers (e.g., glass or HDPE) to avoid moisture ingress .

- Separation : Keep away from oxidizing agents and ignition sources due to potential flammability risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.